molecular formula C37H48N6O6S2 B565369 Hydroxy Ritonavir CAS No. 176655-56-4

Hydroxy Ritonavir

Cat. No.: B565369
CAS No.: 176655-56-4
M. Wt: 736.947
InChI Key: CLEDZMPJHBBTNZ-QJANCWQKSA-N
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Description

Hydroxy Ritonavir is a derivative of ritonavir, an antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir is a protease inhibitor that interferes with the reproductive cycle of HIV. This compound retains the core structure of ritonavir but includes a hydroxyl group, which can influence its chemical properties and biological activity.

Mechanism of Action

Target of Action

Hydroxy Ritonavir, also known as Hydroxyritonavir, primarily targets the HIV-1 protease , an enzyme crucial for the reproductive cycle of HIV . This protease is responsible for cleaving the structural and replicative proteins that arise from major HIV genes, such as gag and pol .

Mode of Action

This compound acts as a protease inhibitor . It binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This prevention of cleavage results in the formation of noninfectious, immature viral particles .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the HIV-1 protease, this compound prevents the maturation of viral particles, thereby interrupting the replication cycle of the virus .

Pharmacokinetics

This compound is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme present both in the intestinal tract and liver . This inhibition increases peak and trough plasma drug concentrations of other protease inhibitors such as Paritaprevir and overall drug exposure .

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication , leading to a decrease in viral load and an increase in CD4 cell counts . This can slow the progression of HIV infection and delay the onset of AIDS.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions, particularly those involving the cytochrome P450 system . Additionally, patient-specific factors such as age, sex, genetic variations, liver function, and the presence of co-infections can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Hydroxy Ritonavir interacts with the cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . It is a type II ligand that perfectly fits into the CYP3A4 active site cavity and irreversibly binds to the heme iron via the thiazole nitrogen . This interaction decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase .

Cellular Effects

This compound may play a role in limiting cellular transport and efflux of other protease inhibitors via the P-glycoprotein and MRP efflux channels . It influences cell function by inhibiting the cytochrome P450 CYP3A4 isoenzyme, thereby reducing the metabolism of concomitantly administered protease inhibitors .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the heme iron of the CYP3A4 enzyme via the thiazole nitrogen . This binding decreases the redox potential of the protein and precludes its reduction with the redox partner, cytochrome P450 reductase . This mechanism inhibits the enzyme, thereby reducing the metabolism of other protease inhibitors .

Metabolic Pathways

This compound is involved in the metabolic pathways of the cytochrome P450 CYP3A4 isoenzyme . It inhibits this enzyme, thereby reducing the metabolism of other protease inhibitors

Transport and Distribution

This compound may be transported and distributed within cells and tissues via its interaction with the P-glycoprotein and MRP efflux channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyritonavir typically involves the hydroxylation of ritonavir. This can be achieved through various chemical reactions, including:

    Hydroxylation using oxidizing agents: Common oxidizing agents such as hydrogen peroxide or organic peroxides can be used to introduce the hydroxyl group into the ritonavir molecule.

    Catalytic hydroxylation: Transition metal catalysts, such as palladium or platinum, can facilitate the hydroxylation process under controlled conditions.

Industrial Production Methods

Industrial production of hydroxyritonavir follows similar principles but on a larger scale. The process involves:

    Bulk synthesis of ritonavir: Using established methods for the production of ritonavir.

    Hydroxylation step: Employing optimized reaction conditions to ensure high yield and purity of hydroxyritonavir.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain pure hydroxyritonavir.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Ritonavir can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Hydroxy Ritonavir has several applications in scientific research:

    Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.

    Biology: Investigated for its potential effects on various biological pathways and its interaction with proteins.

    Medicine: Explored for its potential use in combination therapies for HIV/AIDS and other viral infections.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Ritonavir: The parent compound, used primarily as a protease inhibitor in HIV therapy.

    Lopinavir: Another protease inhibitor often used in combination with ritonavir.

    Atazanavir: A protease inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness

Hydroxy Ritonavir is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in improved efficacy, reduced side effects, or altered metabolic pathways compared to ritonavir and other similar compounds.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDZMPJHBBTNZ-QJANCWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170167
Record name Hydroxyritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176655-56-4
Record name 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176655-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYRITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN1D7K606N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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